

Solubility Profile & Preparation

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Compound Focus: SAR-20347

Cat. No.: S542453

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SAR-20347 is highly soluble in DMSO but has poor aqueous solubility. The table below summarizes the key quantitative data for your experiments.

Property	Value / Condition	Citation
Solubility in DMSO	100 mg/mL (224.80 mM)	[1] [2] [3]
Stock Solution Storage	-80°C for 6 months; -20°C for 1 month	[1] [2]
Purity	≥98% (by HPLC)	[1] [4]
Appearance	Light yellow to yellow (or white to beige) solid powder	[1] [4]

Here are detailed protocols for preparing stock and working solutions for your *in vivo* studies.

Protocol 1: Preparing a 25 mg/mL DMSO Stock Solution

This concentrated stock is stable for long-term storage when handled properly.

- Bring the vial of **SAR-20347** powder and anhydrous DMSO to room temperature.
- Weigh out the desired amount of powder. To prepare a 25 mg/mL solution, add 25 mg of **SAR-20347** to a sterile tube.
- Add **1 mL of pure, anhydrous DMSO** to the tube.
- Mix thoroughly by vortexing or gentle sonication until the powder is completely dissolved, yielding a clear, 25 mg/mL (56.2 mM) stock solution.

- **Aliquot** the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at **-80°C for up to 6 months** or **-20°C for up to 1 month** [1] [2].

Protocol 2: Preparing a 2.5 mg/mL Working Solution for In Vivo Studies

This protocol uses a co-solvent system to achieve a concentration suitable for administration to animals [1] [2].

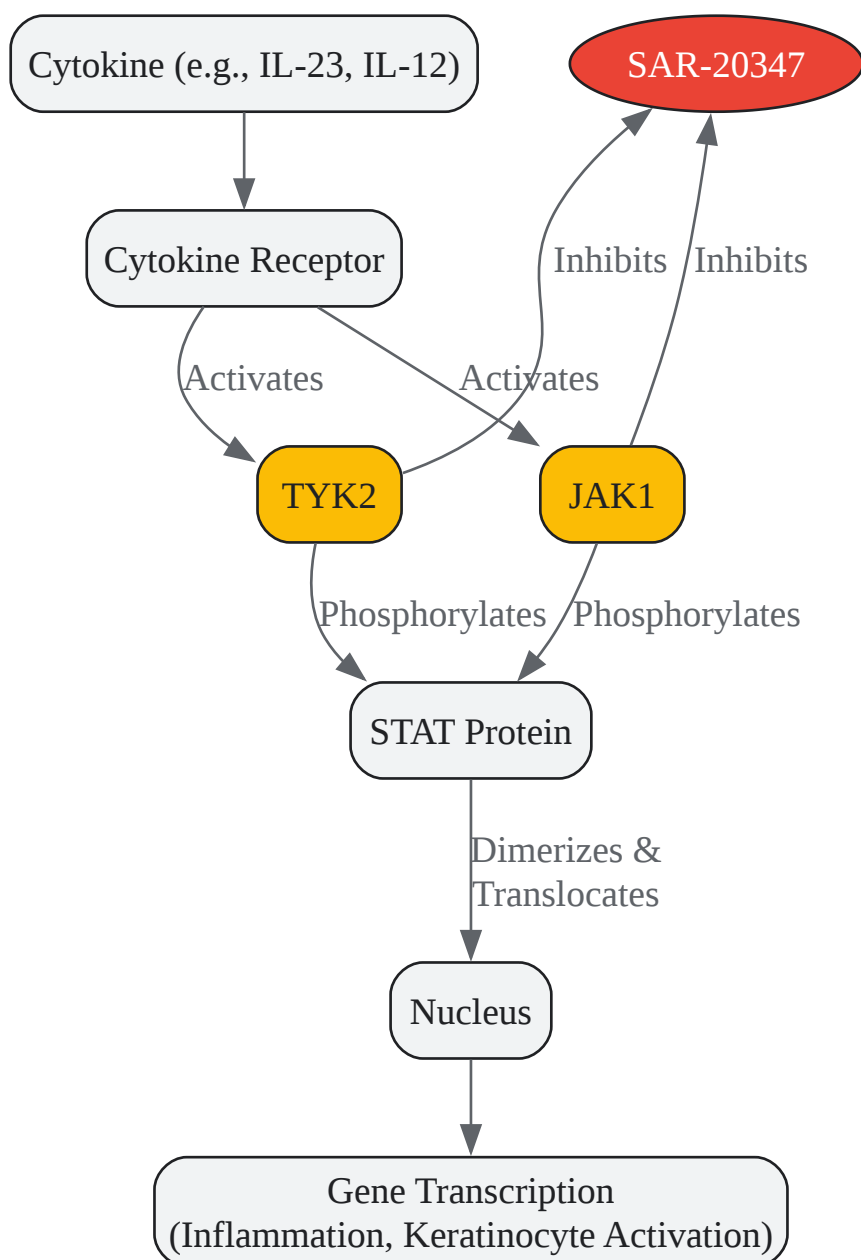
- **Sequentially add** the following solvents to a new tube, in the order listed:
 - **100 µL** of the 25 mg/mL DMSO stock solution (Protocol 1).
 - **400 µL of PEG300**. Mix evenly.
 - **50 µL of Tween-80**. Mix evenly.
 - **450 µL of saline (0.9% NaCl)**. Mix evenly.
- This yields 1 mL of a **clear, 2.5 mg/mL (5.62 mM)** working solution, ready for administration [1] [2]. >
Warning: Always prepare fresh working solutions for *in vivo* experiments and use them on the same day to ensure stability and accurate dosing [2].

Mechanism of Action & Experimental Evidence

SAR-20347 is an ATP-competitive, small-molecule inhibitor that selectively targets the JAK family of tyrosine kinases [4] [5]. Its potency against different JAK isoforms is summarized in the table below.

Target Kinase	Reported IC ₅₀ (nM)	Citation
TYK2	0.6 - 13	[2] [4]
JAK1	23 - 59	[2] [4]
JAK2	26 - 880	[2] [4]
JAK3	41 - 1440	[2] [4]

The following diagram illustrates how **SAR-20347** inhibits the JAK-STAT signaling pathway, which is critical in inflammatory diseases like psoriasis.



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Key cellular and *in vivo* findings that validate its biological activity include:

- **Cellular Assays:** In NK-92 cells stimulated with IL-12, **SAR-20347** potently inhibited TYK2-dependent STAT4 phosphorylation with an IC_{50} of **126 nM**. It also dose-dependently suppressed the production of IFN- γ [1] [5].
- **In Vivo Efficacy:** In a mouse model of imiquimod-induced psoriasis, oral administration of **SAR-20347** led to a **striking decrease in disease pathology**. This included reduced keratinocyte activation and lower levels of pro-inflammatory cytokines (e.g., IL-23, IL-17, IL-22) compared to

controls. The study concluded that dual inhibition of JAK1 and TYK2 was more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis [5].

Troubleshooting Guide

Here are solutions to common issues you might encounter when using **SAR-20347**.

Issue	Possible Cause	Solution & Prevention
Precipitation in working solution	Poor solubility in aqueous buffers; rapid dilution.	Use the sequential dilution method from Protocol 2. Ensure solvents are mixed thoroughly at each step. Do not store diluted working solutions. [1] [2]
Loss of activity	Repeated freeze-thaw cycles of stock solution; degradation.	Aliquot stock solution into single-use vials. Strictly adhere to recommended storage conditions (-80°C). [1] [2]
Low potency in cellular assay	Incorrect stock solution concentration; inactive compound.	Verify stock concentration by weighing powder accurately. Ensure DMSO is fresh and anhydrous. Use a positive control (e.g., a known JAK inhibitor) to validate your assay.
High background in control	DMSO cytotoxicity.	Final DMSO concentration in cell culture should typically not exceed 0.5% . Include a vehicle control with the same DMSO concentration. [5]

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References

1. - SAR | JAK | CAS 1450881-55-6; 1450881-50-6 | Buy... 20347 [invivochem.com]
2. SAR-20347 | TYK2 Inhibitor [medchemexpress.com]

3. - SAR Supplier | CAS 1450881-55-6 | AOBIIOUS 20347 [aobious.com]

4. - SAR 98% (HPLC) | Sigma-Aldrich 20347 [sigmaaldrich.com]

5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

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